
Fmoc-Asp(Ompe)-OH
描述
Fmoc-Asp(Ompe)-OH: is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an Ompe (2-methoxy-4-methylphenyl) ester. This compound is primarily used in solid-phase peptide synthesis (SPPS) to reduce aspartimide formation, a common side reaction in peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(Ompe)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group and the esterification of the carboxyl group with the Ompe group. The process generally follows these steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group through a reaction with Fmoc-chloride in the presence of a base such as sodium carbonate.
Esterification of the Carboxyl Group: The carboxyl group is esterified with the Ompe group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support .
化学反应分析
Types of Reactions:
Oxidation: Fmoc-Asp(Ompe)-OH can undergo oxidation reactions, particularly at the methoxy group of the Ompe ester.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Bases such as piperidine are commonly used to remove the Fmoc group.
Major Products Formed:
Fmoc Removal: The removal of the Fmoc group yields the free amino form of aspartic acid with the Ompe ester still attached.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives depending on the specific conditions used.
科学研究应用
Comparative Studies
Several studies have compared Fmoc-Asp(OMpe)-OH with other derivatives such as Fmoc-Asp(OtBu)-OH. In model peptide sequences, this compound demonstrated a marked reduction in aspartimide formation:
- Reduction in Aspartimide Formation : In tests involving peptides like Scorpion toxin II, aspartimide formation was reduced from 58% with Fmoc-Asp(OtBu)-OH to 25% with this compound after extensive treatment with piperidine .
- Improved Purity : The use of this compound resulted in crude products with significantly fewer impurities, leading to a 25% increase in the content of target peptides compared to other derivatives .
Case Studies
-
Scorpion Toxin II Peptide Synthesis :
- Objective : To synthesize a peptide sequence containing Asp residues.
- Method : Utilized this compound for deprotection and coupling.
- Results : Achieved high purity and negligible aspartimide formation even after multiple coupling cycles. This study highlighted the compound's effectiveness in maintaining chiral integrity and reducing by-products .
-
GLP-2 Peptide Synthesis :
- Objective : To synthesize a longer peptide sequence (33mer) using standard Fmoc SPPS.
- Method : Compared the use of this compound against traditional derivatives.
- Results : The synthesis yielded a product with negligible aspartimide-related impurities and demonstrated superior coupling efficiency, thus validating its application in complex peptide synthesis .
Advantages of Using this compound
- High HPLC Purity : Typically ≥ 99.0%, ensuring that synthesized peptides meet stringent quality standards.
- Enantiomeric Purity : Enantiomeric purity is often ≥ 99.8%, crucial for biological activity and therapeutic applications .
- Versatile Applications : Particularly effective for sequences featuring Asp-Gly, Asp-Asn, and other motifs prone to aspartimide formation .
作用机制
Mechanism: The primary function of Fmoc-Asp(Ompe)-OH in peptide synthesis is to protect the amino group of aspartic acid and reduce aspartimide formation. The Fmoc group provides steric hindrance, preventing unwanted side reactions, while the Ompe ester stabilizes the carboxyl group .
Molecular Targets and Pathways: In the context of peptide synthesis, the molecular targets are the amino and carboxyl groups of aspartic acid. The pathways involved include the protection and deprotection of these functional groups during the synthesis process .
相似化合物的比较
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a tert-butyl ester instead of the Ompe ester. It is also used in SPPS but is more prone to aspartimide formation.
Fmoc-Glu(OMpe)-OH: A similar compound where glutamic acid is used instead of aspartic acid. .
Uniqueness: Fmoc-Asp(Ompe)-OH is unique due to its ability to significantly reduce aspartimide formation compared to other derivatives like Fmoc-Asp(OtBu)-OH. This makes it particularly valuable in the synthesis of peptides where high purity is essential .
生物活性
Fmoc-Asp(OMpe)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-3-methylpentyl ester, is a novel amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). Its unique structure and properties have garnered significant attention due to its ability to minimize aspartimide formation, a common issue in peptide synthesis that can lead to unwanted by-products and reduced yield.
Overview of Aspartimide Formation
Aspartimides are cyclic by-products formed during the deprotection of aspartic acid residues in peptide synthesis. This occurs through a reaction between the nitrogen of the α-carboxy amide bond and the β-carboxy side chain, leading to the loss of the protecting group. The formation of aspartimides is particularly problematic because they can epimerize and complicate purification processes, significantly affecting the overall yield and purity of synthesized peptides .
The bulky OMpe (3-methylpentyl) protecting group in this compound provides enhanced steric hindrance compared to traditional protecting groups like t-butyl (tBu). This increased steric bulk effectively shields the aspartyl β-carbonyl group, significantly reducing the likelihood of aspartimide formation during the deprotection process. Studies have shown that using this compound can reduce aspartimide formation to negligible levels, particularly in challenging sequences such as Asp-Gly and Asp-Asn .
Comparative Efficacy
In comparative studies, this compound has demonstrated superior performance over other derivatives like Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OEpe)-OH. For example, when tested with model peptides such as scorpion toxin II, the extent of aspartimide formation was reduced from approximately 0.4% with Asp(OMpe) to only 0.1% when using Asp(OBno), showcasing its effectiveness in maintaining peptide integrity during synthesis .
Table 1: Aspartimide Formation Rates
Amino Acid Derivative | Aspartimide Formation (%) | Yield Increase (%) |
---|---|---|
Fmoc-Asp(OtBu)-OH | 1.24 | N/A |
This compound | 0.4 | N/A |
Fmoc-Asp(OEpe)-OH | 0.13 | 92 (vs 48 with OtBu) |
Fmoc-Asp(OBno)-OH | Negligible | 25 |
Case Studies
Case Study 1: Scorpion Toxin II Synthesis
In a controlled experiment involving the synthesis of scorpion toxin II, researchers employed this compound to produce peptides with significantly reduced aspartimide by-products. The results indicated that using this derivative improved overall yield from 48% to 92%, demonstrating its practical advantages in peptide synthesis .
Case Study 2: Peptide Containing Asp-Gly Sequence
Another study focused on a peptide containing an Asp-Gly sequence where traditional methods led to high levels of aspartimide formation (up to 58%). By substituting tBu with OMpe, researchers observed a reduction in aspartimide-related impurities down to 25%, highlighting the effectiveness of this compound in complex peptide sequences .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGKUYKLHYQKPL-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718532 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180675-08-5 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-asp(OMpe)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。